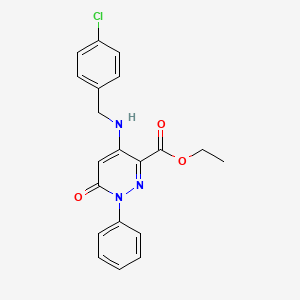

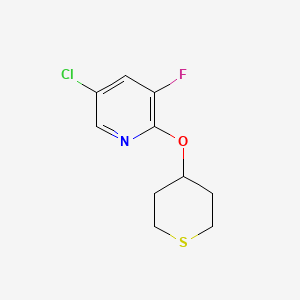

![molecular formula C14H15NO5S2 B2842616 N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)thiophene-2-sulfonamide CAS No. 1421528-37-1](/img/structure/B2842616.png)

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)thiophene-2-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound seems to be a derivative of benzo[d][1,3]dioxol-5-yl, which is a common moiety in many bioactive compounds . Compounds containing this moiety have been found to exhibit a variety of activities such as antioxidant, antimicrobial, antitumor, antitubercular, anti-inflammatory, antifungal, and anticonvulsant .

Molecular Structure Analysis

The molecular structure of similar compounds has been studied using various in silico tools . These tools can calculate various molecular properties relevant to drug motifs, including the prediction of ADME properties, BBB penetration, and solubility .Chemical Reactions Analysis

Again, while specific chemical reactions involving “N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)thiophene-2-sulfonamide” are not available, similar compounds have shown inhibition of VEGFR1 and VEGFR2 .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been predicted using in silico tools . These tools can calculate various molecular descriptors like TPSA Pka, number of hydrogen bond acceptors and donors .Wissenschaftliche Forschungsanwendungen

Crystallography and Molecular Structure

This compound has been studied in the field of crystallography. The crystal structure of the compound provides valuable information about its molecular structure, which can be used to understand its physical properties and potential chemical reactions. The crystallographic data and atomic coordinates can be used to model the compound in computational studies .

Molecular Properties Prediction

The compound has been used in the prediction of molecular properties. This involves using the compound’s structure to predict its behavior in various conditions. This is particularly useful in drug design, where understanding a compound’s properties can help in designing more potent drugs .

Anti-inflammatory and Analgesic Applications

The compound is known to have anti-inflammatory and analgesic properties. It is usually used for treating rheumatic, rheumatoid arthritis, and osteoarthritis .

Antioxidant Activity

Substituted cinnamides, a class of compounds to which this compound belongs, have been found to possess antioxidant activity. This makes them potentially useful in combating oxidative stress in the body .

Antimicrobial Activity

Substituted cinnamides have also been found to have antimicrobial properties. This suggests that they could be used in the development of new antimicrobial drugs .

Anti-tumoral Activity

Substituted cinnamides have been found to possess anti-tumoral activities. This suggests that they could be used in the development of new cancer treatments .

Anti-angiogenic Activity

The compound has been found to inhibit VEGF-induced HUVEC cell migration, indicating its anti-angiogenic activity. This could make it useful in the treatment of diseases characterized by excessive angiogenesis, such as cancer .

Drug-likeness and Bioavailability

The compound obeys Lipinski’s rule of five and has good bioactive scores, suggesting that it has good drug-likeness and bioavailability. This makes it a promising candidate for further development as a therapeutic agent .

Wirkmechanismus

Target of Action

The primary targets of this compound are VEGFR1 and P-glycoprotein efflux pumps (MDR1, ABCB1) . VEGFR1 is a receptor for vascular endothelial growth factor (VEGF), which plays a crucial role in angiogenesis, the formation of new blood vessels. P-glycoprotein efflux pumps are proteins that pump foreign substances out of cells and play a significant role in multidrug resistance in cancer treatment .

Mode of Action

This compound inhibits the activity of VEGFR1 and P-glycoprotein efflux pumps . By inhibiting VEGFR1, it prevents the binding of VEGF to its receptor, thereby inhibiting angiogenesis . By inhibiting P-glycoprotein efflux pumps, it prevents the expulsion of chemotherapeutic drugs from cancer cells, enhancing the effectiveness of these drugs .

Biochemical Pathways

The inhibition of VEGFR1 disrupts the VEGF signaling pathway , which is crucial for angiogenesis . This results in the reduction of new blood vessel formation, thereby limiting the supply of oxygen and nutrients to the tumor . The inhibition of P-glycoprotein efflux pumps affects the drug efflux pathway , enhancing the intracellular concentration of chemotherapeutic drugs .

Pharmacokinetics

Its ability to inhibit p-glycoprotein efflux pumps suggests that it may enhance the bioavailability of co-administered drugs .

Result of Action

The compound’s action results in the inhibition of angiogenesis and enhancement of the anticancer activity of chemotherapeutic drugs . It leads to a significant reduction in colony formation ability of cancer cells after treatment with doxorubicin .

Action Environment

Zukünftige Richtungen

The future directions for similar compounds involve further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules . This includes designing new substituted cinnamides bearing Piperonal moiety and screening for molecular prediction properties .

Eigenschaften

IUPAC Name |

N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO5S2/c16-11(10-3-4-12-13(8-10)20-9-19-12)5-6-15-22(17,18)14-2-1-7-21-14/h1-4,7-8,11,15-16H,5-6,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUMDEXCPAPKBDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(CCNS(=O)(=O)C3=CC=CS3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

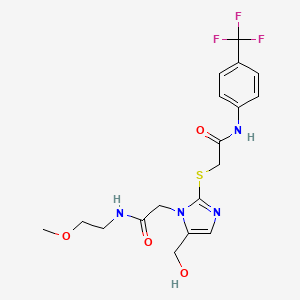

![N-[2-(2,6-dimethylphenoxy)ethyl]-2-hydroxybenzamide](/img/structure/B2842535.png)

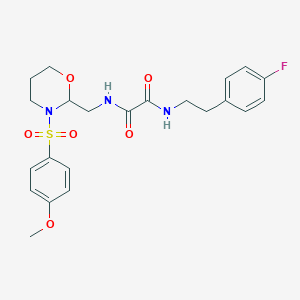

![(Z)-ethyl 3-allyl-2-((5,6-dihydro-1,4-dioxine-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2842536.png)

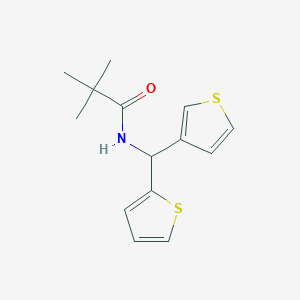

![3-((1-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline](/img/structure/B2842539.png)

![N,N-diethyl-2-[2-imino-3-(3-phenoxypropyl)benzimidazol-1-yl]ethanamine](/img/structure/B2842544.png)

![2-[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2842545.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(ethylthio)benzamide](/img/structure/B2842546.png)

![N-[(4-Fluorophenyl)-(1H-imidazol-2-yl)methyl]-N-methylprop-2-enamide](/img/structure/B2842551.png)

![(2-bromo-5-methoxyphenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone](/img/structure/B2842556.png)